Head-to-Head Phase III Clinical Trial: Afobazol vs. Diazepam—HAMA Score Reduction and Clinical Response
In a multicenter, randomized, placebo-controlled Phase III clinical trial (N=150; 60 GAD, 90 adjustment disorder), Afobazol (30 mg/day, n=100) demonstrated superior anxiety reduction compared to diazepam (30 mg/day, n=50) over 30 days. The difference in Hamilton Anxiety Rating Scale (HAMA) total score reduction between groups was 2.93 points (95% CI: 0.67 to 5.19; p=0.01) favoring Afobazol [1]. The proportion of patients achieving clinically meaningful reduction in disease severity was 72% for Afobazol versus 58% for diazepam [1]. Post-treatment, 69% of Afobazol-treated patients had no or mild disorder compared to 44% of diazepam-treated patients (χ²=12.46; p=0.014) [1]. Afobazol reduced HAMA total score from baseline 25.26 ± 6.84 to 9.87 ± 6.27, representing a 60.9% reduction [2].
| Evidence Dimension | Anxiety reduction (HAMA total score change difference) |
|---|---|
| Target Compound Data | 60.9% HAMA score reduction (25.26 to 9.87) |
| Comparator Or Baseline | Diazepam; HAMA reduction inferior by 2.93 points |
| Quantified Difference | Difference of 2.93 points [95% CI: 0.67-5.19]; p=0.01 |
| Conditions | Multicenter Phase III RCT; 150 patients with GAD/AD; 30 days; 30 mg/day oral dosing |
Why This Matters
Provides regulatory-grade evidence of non-inferiority with numeric superiority in efficacy, supporting selection over diazepam for GAD/AD treatment protocols.
- [1] Syunyakov TS, Neznamov GG. Evaluation of the therapeutic efficacy and safety of the selective anxiolytic afobazole in generalized anxiety disorder and adjustment disorders: Results of a multicenter randomized comparative study of diazepam. Terapevticheskii Arkhiv. 2016;88(8):73-86. doi:10.17116/terarkh201688873-86 View Source
- [2] Fabomotizole (Afobazole) Clinical Trial Summary. Grokipedia. Available at: https://grokipedia.com/page/Fabomotizole View Source
